trans-3'-Hydroxy Cotinine-d3
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Overview
Description
trans-3’-Hydroxy Cotinine-d3: is a deuterium-labeled analog of trans-3’-hydroxycotinine, which is a major metabolite of nicotine. This compound is primarily used as an internal standard in various analytical methods, particularly in the quantification of nicotine and its metabolites in biological samples. The presence of deuterium atoms makes it distinguishable from its non-labeled counterpart, allowing for precise and accurate measurements in mass spectrometry-based assays .
Mechanism of Action
Target of Action
trans-3’-Hydroxy Cotinine-d3 is a product of the metabolism of the primary nicotine metabolite, cotinine . It primarily targets the CYP2A6 enzyme , which is involved in the metabolic breakdown of nicotine .
Mode of Action
The interaction of trans-3’-Hydroxy Cotinine-d3 with its target, the CYP2A6 enzyme, results in the metabolic breakdown of nicotine. This process transforms nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 .
Biochemical Pathways
The biochemical pathway affected by trans-3’-Hydroxy Cotinine-d3 is the nicotine metabolic pathway . The CYP2A6 enzyme metabolizes nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 . This process affects the overall clearance of nicotine from the body.
Pharmacokinetics
The pharmacokinetics of trans-3’-Hydroxy Cotinine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of cotinine, which has a longer metabolic half-life compared to trans-3’-Hydroxy Cotinine-d3 (16 hours vs. 5 hours) . The ratio of trans-3’-Hydroxy Cotinine-d3 to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .
Result of Action
The molecular and cellular effects of trans-3’-Hydroxy Cotinine-d3’s action are primarily related to its role in the metabolism of nicotine. By being a product of nicotine metabolism, it serves as a biomarker for nicotine exposure and CYP2A6 enzymatic activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure .
Action Environment
The action, efficacy, and stability of trans-3’-Hydroxy Cotinine-d3 can be influenced by various environmental factors. For instance, exposure to environmental tobacco smoke can increase the levels of trans-3’-Hydroxy Cotinine-d3, as it is a metabolite of nicotine . Additionally, factors such as the individual’s metabolic rate, the presence of other substances, and genetic variations in the CYP2A6 enzyme can also influence the action of trans-3’-Hydroxy Cotinine-d3 .
Biochemical Analysis
Biochemical Properties
trans-3’-Hydroxy Cotinine-d3 interacts with various enzymes and proteins in the body. It is a major metabolite of nicotine and is involved in the CYP2A6 metabolic pathway . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of trans-3’-Hydroxy Cotinine-d3 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, trans-3’-Hydroxy Cotinine-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-3’-Hydroxy Cotinine-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of trans-3’-Hydroxy Cotinine-d3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
trans-3’-Hydroxy Cotinine-d3 is involved in the CYP2A6 metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of trans-3’-Hydroxy Cotinine-d3 within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of trans-3’-Hydroxy Cotinine-d3 and its effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine-d3 typically involves the deuteration of cotinine, followed by hydroxylation. The process begins with the synthesis of cotinine-d3, which is achieved by the deuteration of nicotine. This is followed by the hydroxylation of cotinine-d3 to produce trans-3’-Hydroxy Cotinine-d3. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine-d3 involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to isolate the desired product from by-products and impurities. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3’-Hydroxy Cotinine-d3 can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can also be reduced back to cotinine-d3 under specific conditions.
Substitution: Various substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cotinine-d3 with a carbonyl group.
Reduction: Regeneration of cotinine-d3.
Substitution: Various substituted derivatives of trans-3’-Hydroxy Cotinine-d3.
Scientific Research Applications
Chemistry: trans-3’-Hydroxy Cotinine-d3 is used as an internal standard in analytical chemistry for the quantification of nicotine and its metabolites in biological samples. This is crucial for studies related to nicotine metabolism and exposure .
Biology: In biological research, trans-3’-Hydroxy Cotinine-d3 is used to study the metabolic pathways of nicotine and its effects on the human body. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine .
Medicine: The compound is used in clinical research to monitor nicotine exposure in patients undergoing smoking cessation programs. It is also used to study the effects of secondhand smoke exposure .
Industry: In the tobacco industry, trans-3’-Hydroxy Cotinine-d3 is used for quality control and to ensure compliance with regulatory standards regarding nicotine content and exposure .
Comparison with Similar Compounds
Cotinine: The primary metabolite of nicotine with a longer half-life compared to trans-3’-Hydroxy Cotinine-d3.
Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.
Anabasine: A tobacco alkaloid that is not a metabolite of nicotine but is used to indicate active tobacco use.
Uniqueness: trans-3’-Hydroxy Cotinine-d3 is unique due to its deuterium labeling, which allows for precise quantification in analytical methods. This makes it an invaluable tool in research and clinical studies related to nicotine metabolism and exposure .
Properties
CAS No. |
159956-78-2 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(3S,5R)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m1/s1/i1D3 |
InChI Key |
XOKCJXZZNAUIQN-CSUNFMACSA-N |
SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=CN=CC=C2 |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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